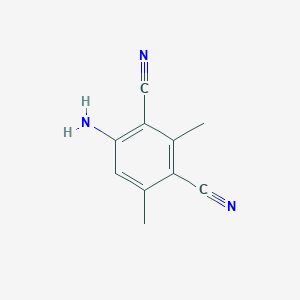
4-Amino-2,6-dimethylbenzene-1,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2,6-dimethylbenzene-1,3-dicarbonitrile is an organic compound with the molecular formula C10H9N3 It is a derivative of benzene, featuring amino and nitrile functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dimethylbenzene-1,3-dicarbonitrile typically involves the nitration of 2,6-dimethylaniline followed by reduction and subsequent cyanation The nitration step introduces nitro groups, which are then reduced to amino groups
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
4-Amino-2,6-dimethylbenzene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonating agents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitrile groups to primary amines.
Substitution: Introduction of various substituents on the aromatic ring.
科学的研究の応用
4-Amino-2,6-dimethylbenzene-1,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 4-Amino-2,6-dimethylbenzene-1,3-dicarbonitrile involves its interaction with various molecular targets. The amino and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and chemical reactions, making the compound useful in various applications.
類似化合物との比較
Similar Compounds
2,4-Dimethylaniline: Similar structure but lacks nitrile groups.
4-Amino-3,5-dimethylbenzonitrile: Similar but with different substitution pattern.
2,6-Dimethylbenzonitrile: Lacks the amino group.
Uniqueness
4-Amino-2,6-dimethylbenzene-1,3-dicarbonitrile is unique due to the presence of both amino and nitrile groups, which confer distinct chemical and physical properties. This combination of functional groups makes it versatile for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
40948-01-4 |
|---|---|
分子式 |
C10H9N3 |
分子量 |
171.20 g/mol |
IUPAC名 |
4-amino-2,6-dimethylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C10H9N3/c1-6-3-10(13)9(5-12)7(2)8(6)4-11/h3H,13H2,1-2H3 |
InChIキー |
CJIOLSUKXRASPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C#N)C)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



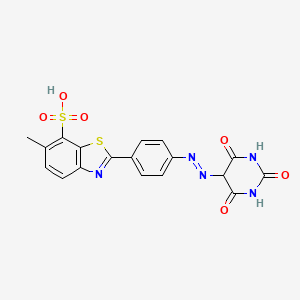

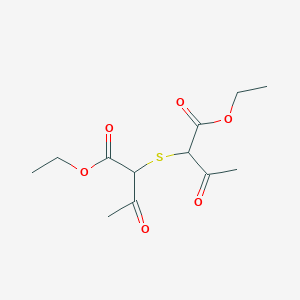


![Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14663615.png)
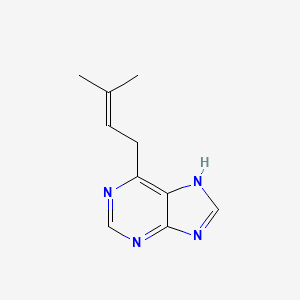
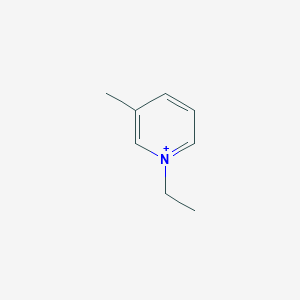
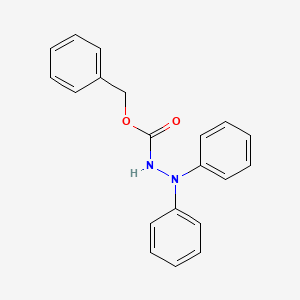
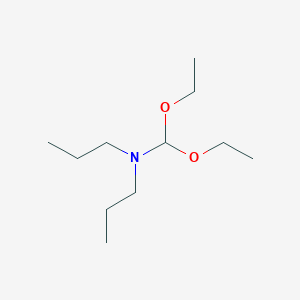
![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)

